REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].Cl.[NH2:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][C:18]=1[OH:19])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>O>[NH2:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][C:18]=1[OH:19])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1,2.3|
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
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the resulting mixture was extracted 3×100 mL EtOAc
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over NaSO4
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Type
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CUSTOM
|
Details
|
The EtOAc was removed in vacuo
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Name
|
|
Type
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product
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.08 g | |
YIELD: PERCENTYIELD | 78% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |